Journal Name:Journal of Materials Research
Journal ISSN:0884-2914
IF:2.909
Journal Website:http://journals.cambridge.org/action/displayJournal?jid=JMR
Year of Origin:1986
Publisher:Cambridge University Press
Number of Articles Per Year:385
Publishing Cycle:Monthly
OA or Not:Not
Mineralogical characteristics and recovery process optimization analysis of a refractory gold ore with gold particles mainly encapsulated in pyrite and Arsenopyrite
Journal of Materials Research ( IF 2.909 ) Pub Date: 2022-12-13 , DOI: 10.1016/j.chemer.2022.125941
To interpret the leaching rules, select suitable treatment methods, or optimize the treatment process of refractory gold ores, an in-depth analysis of ore characteristics using ore mineralogy is required. In this study, the mineralogical characteristics of a low-grade refractory gold ore were analyzed by a variety of analytical techniques and methods. The ore composition was obtained by chemical analysis, and the main minerals include gold, pyrite, arsenopyrite, feldspar, mica, and quartz. Gold exists in the form of sub-microscopic gold with a particle size of fewer than 1.7 μm, of which 56.90 % is encapsulated gold, 16.97 % is semi-coated gold, and 26.13 % is fractured gold. The content, classification, shape, grain distribution, and occurrence state of the main minerals in the gold ore were obtained by microscopic observation and statistical analysis. Based on the results, the leaching rules of the gold ore were predicted, and suggestions for optimizing the pretreatment process were put forward. These results can accurately guide the pretreatment and leaching process of the gold ore and lay a foundation for the effective utilization of comparable gold ores.
Detail
Isotope provenance of AMD and treatment options for large, abandoned mines: A case study of the abandoned Dashu pyrite mine, Southwest China
Journal of Materials Research ( IF 2.909 ) Pub Date: 2023-03-16 , DOI: 10.1016/j.chemer.2023.125976
Discharge of acid mine drainage (AMD) along with heavy metals mobilization is a critical environmental concern. An urgent need is to manage or treat AMD in the minefield effectively. To this end, based on a hydrogeological investigation, the d-T (deuterium excess parameter-Tritium content) technique was adopted to trace the recharge, runoff, and discharge of AMD in the abandoned Dashu pyrite mine in China. The results reveal that AMD in the minefield originates from local precipitation and shallow groundwater and exhibits apparent seasonal runoff variations. The AMD is associated with shallow groundwater from the top of the Quaternary platform on the axis of the Dashu anticline, and protons could originate from the pyrite oxidation. Therefore, an engineering practice to purify the AMD is combined with (1) water diversion to stop AMD formation and blockage of the AMD outlets. (2) Acceleration of Fe(II) oxidation through aeration promotes the precipitation of Fe-oxide and hydroxide. (3) Neutralization of AMD using Karst water from the Maokou Formation (P2m). This study provides a new research idea and tracing method for improving hydrogeological surveys and effectively handling environmental problems related to AMD of abandoned mines.
Detail
Role of rivers in restricting pollution movement, as evidenced by chemical and isotopic research on the Widawa River in Wrocław (SW Poland)
Journal of Materials Research ( IF 2.909 ) Pub Date: 2023-03-15 , DOI: 10.1016/j.chemer.2023.125975
This article presents results of chemical and isotopic studies of shallow groundwater and surface waters in order to determine the degree of their contamination near to artificial irrigation fields. The study applied the methodology of detailed sampling around the river in order to capture the direction of pollutant flow and to determine the state of the environment. Samples were taken on both sides of the river, from its bottom and directly from the river. Thanks to bottom pressure measurements, it was possible to determine in what section the river drains or infiltrates groundwater, which, combined with chemical and isotope analyses, made it possible to determine the aims of this study. As it turns out, the nature of the river in the study area is mainly neutral and in lesser extent draining, which does not translate into the degree of groundwater pollution at every point. Due to the sampling methodology used, it was also possible to determine the depth of redox processes and the origin of sulfur in water, which comes mainly from precipitation and other anthropogenic sources. Chemical tests indicate an average quality of shallow groundwater, anthropogenically transformed to varying degrees depending on the location of measurement point. These preliminary results support the applicability of this sampling methodology to other studies and indicate the need to perform more detailed chemical analysis.
Detail
Spurious molybdenum isotope anomalies resulting from non-exponential mass fractionation
Journal of Materials Research ( IF 2.909 ) Pub Date: 2023-06-16 , DOI: 10.1016/j.chemer.2023.126007
Mass-independent (nucleosynthetic) Mo isotope anomalies are uniquely useful for constraining genetic relationships among meteoritic and planetary materials and, by extension, the origin and nature of Earth's late-stage building blocks. The meaningful interpretation of such data, however, critically depends on the accurate correction of any natural and analytical mass-dependent isotope fractionation, which is commonly assumed to follow the ‘exponential law’. Here, using new high-precision Mo isotope data for a diverse set of terrestrial samples, we show that mass-dependent Mo isotope fractionation in nature typically does not adhere to this law, but is instead dominated by equilibrium and Rayleigh processes. We demonstrate that even moderate degrees of such non-exponential fractionation (i.e., mass-dependent isotope fractionation deviating from the exponential law) can result in significant spurious mass-independent Mo isotope anomalies that, when misinterpreted as nucleosynthetic anomalies, can lead to erroneous conclusions, particularly with respect to Earth's accretion history. Consequently, assessing the magnitude and origin of mass-dependent fractionation will be essential for future efforts to precisely determine the mass-independent Mo isotope composition of bulk silicate Earth and to identify potential nucleosynthetic isotope anomalies in terrestrial rocks.
Detail
Petrographic and mineral chemistry investigation of the high-grade chrysotile asbestos-bearing Zvishavane Ultramafic Complex, south central Zimbabwe
Journal of Materials Research ( IF 2.909 ) Pub Date: 2023-01-18 , DOI: 10.1016/j.chemer.2023.125950
The Zvishavane Ultramafic Complex (ZUC) in the south central part of the Zimbabwe craton is comprised of coarse-grained serpentinites, metadunites and metagabbros and hosts Africa's largest reserves, and largest mine, of high-grade chrysotile asbestos. Magnesiohornblende, actinolite, plagioclase (An0.6–41.9), augite, diopside and clinozoisite constitute the mineralogy of the ZUC. Forsteritic olivine (>Fo90) was altered to form chrysotile and antigorite minerals, although some primary olivines are preserved. Contents of Al2O3 range from 2.5 wt% at TiO2 values of <0.7 wt% consistent with an island arc setting for the ZUC that originated from tholeiitic magmas. The Zvishavane Ultramafic Complex was metamorphosed at relatively high temperatures (542-779 °C) and low pressures (1.2-2kbars), consistent with contact metamorphism. Intrusion of several granitic batholiths relatively close to the ZUC likely triggered hydrothermal fluid migration which metamorphosed the ZUC. The associated asbestos deposits likely formed during hydrothermal circulation events. Zoned amphiboles, the occurrence of magnesiohornblende and actinolite, as well as cross-cutting serpentine veins are consistent with at least two stages of alteration and/or metamorphism of the ZUC. The lack of a thrust contact between the ZUC and its country rocks is consistent with the ZUC having intruded into the host Zvishavane Gneiss Complex and possibly acted as a feeder to the nearby Mberengwa greenstone belt (MGB). However, the occurrence of near end-member forsteritic olivine, the presence of zoned amphiboles, and faulting within the ZUC are all suggestive of an ophiolitic origin although forsteritic olivines also occur in intrusive layered complexes. Metamorphism of the ZUC, ascribed to intrusion of multiple batholiths and possibly the MGB, likely led to the formation of ZUC chrysotile asbestos deposits.
Detail
Cumulate rocks of the Dumak ophiolitic mélange, Eastern Iranian Ranges: Composition, origin and tectonic implications
Journal of Materials Research ( IF 2.909 ) Pub Date: 2023-05-03 , DOI: 10.1016/j.chemer.2023.125988
The Eastern Iranian Ranges are considered to be either a suture zone produced by closure of a Neo-Tethyan back-arc basin between the Lut and Afghan blocks or an oroclinal buckling of multiple terranes accreted to the active margin of the Neo-Tethyan Ocean. Both models are based on the presence of Cretaceous ophiolite complexes and sequences of Eocene turbiditic sedimentary rocks. The Dumak ophiolitic mélange, a significant ophiolitic assemblage that crops out in the western portion of the orogen adjacent to Lut, contains all the essential elements of a typical ophiolite in a matrix of serpentinite and clay-rich sediments. Ultramafic-mafic cumulates in the mélange are characterized by medium, non-rhythmic bedding in limited outcrops where they are in tectonic contact with other ophiolitic units. The cumulates consist of plagioclase-bearing dunite, troctolite, Cpx-troctolite and gabbro composed chiefly of olivine, plagioclase, and clinopyroxene accompanied by rare orthopyroxene. This assemblage is very similar to the differential crystallization sequence of tholeiitic magma at modern mid-ocean ridges. The clinopyroxene in these rocks is diopside (En = 47–49) and the plagioclase is bytownite (An = 71–77). Whole-rock geochemistry of samples from the crustal sequence of Dumak mélange are characterized by low TiO2 (0.03–0.17 wt%). Investigation of this crystalline sequence and geochemical properties of the rocks suggests that they can be considered as the low-Ti ophiolite originated from mid-ocean ridges. Additionally, the positive Eu anomalies as well as comparison of frequency of LREE and HREE in the mafic and ultramafic samples indicate the cumulate formed by fractional crystallization and differentiation of magma produced by the partial melting of mantle source. The Dumak cumulative rocks may have formed in a mid-ocean ridge tectonic setting. According to petrographic, geochemical, and structural evidence, it is possible that the Dumak ophiolite, after being formed or displaced between Lut and Afghan blocks, was firstly accreted to the south of the Lut block and then re-mixed into Eocene sediments emplaced in the current position.
Detail
Geochemical and geochronological constraints on the origin of the Sabzevar ophiolites (NE Iran): forced far-field subduction initiation in the upper-plate of the Neo-Tethys subduction zone
Journal of Materials Research ( IF 2.909 ) Pub Date: 2023-03-02 , DOI: 10.1016/j.chemer.2023.125962
The Sabzevar ophiolites, located at the northern margin of the Central-East Iranian microcontinent (CEIM), are part of the Mesozoic-Paleogene Neotethyan suture zone developed along the Alpine-Himalayan convergence zone. These ophiolites consist mostly of oceanic lithospheric remnants, covered by early Campanian-late Maastrichtian volcano-sedimentary successions. A distinctive characteristic of the Sabzevar ophiolites is the occurrence of mafic dike swarms (gabbros, gabbronorites and diorites) with forearc-arc-tholeiitic geochemical signature, intruding the mantle section. Occurrence of orthopyroxene, development of pegmatitic texture, crystallization of clinopyroxene prior to plagioclase, and the presence of anorthite-rich plagioclase imply relatively high H2O content in the magmatic plumbing system. Rare plagiogranites (tonalite and trondhjemite compositions) show geochemical features compatible with a supra-subduction setting, whereas late (hornblende-bearing) gabbro dikes show a within-plate signature. The bimodal geochemical affinity (subduction vs. intraplate) is also attested by clinopyroxene compositions. The gabbroic, plagiogranitic and gabbronoritic samples yield Early Cretaceous SHRIMP zircon U-Pb ages of 96.7 ± 1, 98 ± 1 and 94 ± 1 Ma, respectively. A progression from tholeiitic MORB-like to more depleted high-Mg andesite and eventually alkaline affinities is here proposed, framing the magma evolution as generated in an evolving forearc setting that post-dated (of at least 9 Myr) the formation of the metamorphic sole during the infant stages of subduction of the Sabzevar Ocean.A scenario of far-field forced subduction initiation of the Sabzevar Ocean is proposed as consequence of propagation of the residual stresses transmitted from the Arabia-Eurasia convergence zone across the CEIM during Cretaceous times (Albian-Campanian).
Detail
Petrography and geochemistry of the iron-rich rocks in the banded iron formation of the Chilpi Group, Central India: Implications on the level of oxygen in the Paleoproterozoic atmosphere before the “Proterozoic iron ore gap”
Journal of Materials Research ( IF 2.909 ) Pub Date: 2022-12-20 , DOI: 10.1016/j.chemer.2022.125943
The Chilpi Group (2050–1850 Ma) in the Bastar Craton contains Banded Iron Formation (BIF) deposited immediately after the Great Oxidation Event but before the “Proterozoic iron ore gap”. Baseline geochemical data generated from this crucial period of Earth's history representing the transition from an initial high productivity period followed by productivity collapse, thereby delaying the evolution of biota, are interpreted in terms of the redox state of the ocean and atmospheric oxygen content. Presence of chamosite, greenalite and siderite in the ironstones of the Chilpi Group, identified during present analysis, provide valuable information regarding the redox state of the shallow sea. Geochemical analyses reveal high concentrations of Fe2O3total and SiO2 (average ~ 87.85 wt%) in iron-rich bands. Trace elements commonly enriched in detrital phases (e.g. Sc, Hf, Nb, Th and Zr) show good correlation with total REE concentration, but these have concentration below the cut-off limit defined for detrital sediments (except 3 samples). Higher concentration of these elements in greenalite/chamosite-rich samples indicates accumulation of these elements in greenalite/chamosite during primary precipitation. Most of the samples have low concentrations of Al2O3 (<5 wt%) and TiO2 (<0.5 wt%), but some chamosite-bearing samples show enrichments of Al2O3 (up to ~20 wt%). Post-Archean Australian Shale normalised rare earth elements with Y (REEY) patterns, showing a superchondritic Y/Ho ratio (average 32.15) and positive La, Gd and Y anomalies, indicate the preservation of seawater like signatures. Though a low positive Eu-anomaly, and Al/(Al + Fe + Mn) versus Fe/Ti plot suggest seawater signature with possible mixing of hydrothermal fluids and/or <10 % detrital components, preservation of seawater signatures and no involvement of high-temperature hydrothermal fluids are deduced from Eu/Sm versus Sm/Yb and Eu/Sm versus Y/Ho patterns. The Eu/Sm and Y/Ho ratios lower than the seawater and a mixing trend away from oceanic hydrothermal solution indicate possible mixing of freshwater with seawater for the observed REEY patterns. Redox-sensitive trace element ratios indicate a dysoxic to suboxic-anoxic condition in the depositional basin. Presence of oolitic textures and occurrence of chamosite support the shallow water (<60 m water depth) and anoxic condition in the depositional basin. The oxygen content of 10−3–10−5 times the present atmospheric level in the atmosphere is inferred for the period during the deposition of the BIF.
Detail
Miocene tectono-magmatic events and gold/poly-metal mineralizations in the Takab-Delijan belt, NW Iran
Journal of Materials Research ( IF 2.909 ) Pub Date: 2022-12-17 , DOI: 10.1016/j.chemer.2022.125944
The Takab-Delijan (T-D) magmatic belt in NW Iran is a part of the Zagros orogenic belt which has imminence with epithermal, porphyry and carlin types of mineralization. This magmatic belt has been classified into 3 different phases by radiometric dating, including early (16–24 Ma), middle-late (10–12 Ma), and late Miocene (8 > Ma), among which the gold/basemetal mineralization is related to the first two phases in this area. The lower Miocene phase formed during the formation of a metamorphic core complex and upwelling basement in the form of synextentional magmatism. This magmatic event is shaped in an extensional regime within shallow marine basins which are correlated with the limestone formation of Qom Formation (QF) in a pre- to syncollisional environment. This volcanism (edifice) acceded to the surface rapidly via NW extensional faults and made stratovolcanic structures in the Takab and Delijan areas. These complexes have been formed by sequences of pyroclastic and lava flows with a composition of dacite to andesite and trachyandesite that are crosscut by microdiorite porphyritic subvolcanic. These epithermal-porphyr systems are related to the Cu ± Au ± Ag deposits. The main phase of gold mineralization is related to the magmatic phase with middle-late Miocene and the age of ~10.7–12 Ma. The geological environment for forming this magmatic phase is related to the extensional- compressional regime by the right-lateral strike-slip shear zone during shortening, folding, and thickening in syn- to post-collisional events. The magmatism is in the form of dacitic to rhyolitic domes on the surface. The gold/silver mineralization is associated with the hydrothermal metal suite of As, Sb, Te, Pb, and Zn, and it is characterized by very low Cu contents of subvolcanic. The final stage of tectonic evolution events is the thrusting of prior normal faults and exhumation in the late Miocene-Pliocene age which is together with post-collision magmatism.
Detail
Tracing hydrothermal mineral thenardite in geysers/hot springs of North-western Himalayan belt, Ladakh Geothermal Province, India by hydrogeochemistry, fluid-mineral equilibria and isotopic studies
Journal of Materials Research ( IF 2.909 ) Pub Date: 2023-03-08 , DOI: 10.1016/j.chemer.2023.125973
The present study highlights the first evidence of hydrothermal mineral Thenardite (Na2SO4) from Puga geothermal area, North-western Himalayan belt in Ladakh Geothermal Province, India, which is unequivocal evidence for the presence of high-temperature hydrothermal fluid activity from one of the thickest crust areas of the Earth. The Puga geothermal belt illustrates a fault-bounded hydrothermal system with a clearly defined conductive zone, coinciding with Kiagar Tso fault typically exemplifying a shallow-level medium enthalpic geothermal reservoir. The hydrogeochemistry suggests that thermal and non-thermal waters are of Na-Cl-HCO3 and Ca-Mg-HCO3 type, respectively, with neutral to near alkaline pH. The silica and cation geothermometry reveal sub-surface temperatures around 150 °C and 250 °C, respectively, at shallow depth; however, >250 °C is anticipated at the deepest levels (~3 km). Stable isotope (δD and δ18O) studies explicate depletion of isotopic content for thermal waters over Puga river water and radiogenic isotope (3H) suggests matured thermal waters with ongoing water-rock interactions. The recharge altitude estimation and physiographic studies put forth that geothermal reservoir is recharged with the ice masses located at an altitude of 6458 m above mean sea level (msl) in the west of Puga valley, probably from the highest peak of Polokong La mountain. The two key processes participating in regulation of proportions of the dissolved salts in the thermal waters are silicate weathering and ion-exchange kinetics. The powder X-ray diffraction study reveals a major occurrence of hydrothermal mineral thenardite in the hot spring deposits for the first time along with huge encrustations of trona, borax, calcite and elemental sulfur. The high-temperature fluids encounter thenardite, pyrite, and jarosite-bearing minerals in basement rock causing enrichment of SO42− and Cl− in geothermal waters. The temperature-dependent speciation modelling (50 °C–200 °C) for major ion Na+ reveals the composition of the reservoir fluid (~150 °C): Na+ > NaCO3− > NaSO4− > NaHCO3 > NaF > NaOH. A conceptual evolution model of thermal waters involving the recharge-deep circulation-mixing-discharge of thermal springs is hence put forth in the study using various hydrogeochemical insights.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.80 133 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/jmr